

Physical properties of 3-Ethynylanisole (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Ethynylanisole*

Cat. No.: B1662057

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-Ethynylanisole**

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of reagents is fundamental to experimental design, process optimization, and safety. This guide provides a detailed examination of **3-Ethynylanisole** (CAS: 768-70-7), a key building block in organic synthesis. We will focus on its boiling point and density, offering both established literature values and the robust experimental protocols required for their empirical verification.

Core Physical Characteristics of **3-Ethynylanisole**

3-Ethynylanisole, also known as 1-ethynyl-3-methoxybenzene, is an aromatic compound with the molecular formula C₉H₈O.^{[1][2]} Its structure, featuring a methoxy group and a terminal alkyne on a benzene ring, makes it a versatile intermediate in cross-coupling reactions and the synthesis of more complex molecules. The accurate determination of its physical properties is crucial for purification, reaction setup, and modeling.

Table 1: Physical Properties of **3-Ethynylanisole**

Physical Property	Value	Conditions
Boiling Point	204-210 °C	Atmospheric Pressure
146-147 °C	15 mmHg (Reduced Pressure)	
Density	1.04 g/mL	25 °C

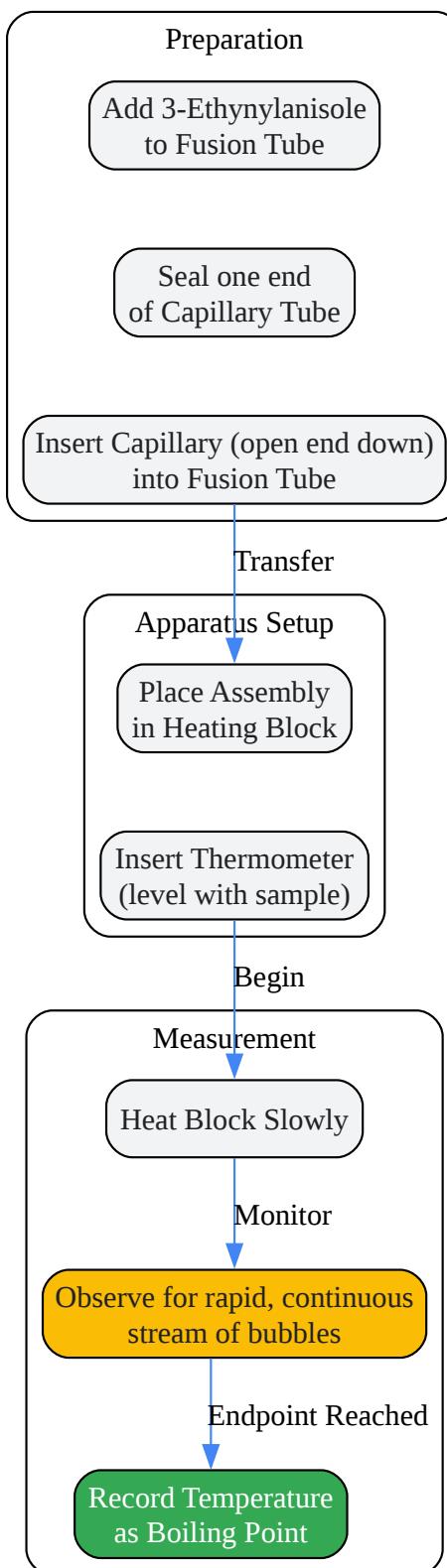
Data sourced from Sigma-Aldrich.[3][4]

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume.[5][6] For research-scale quantities, the capillary method is a highly efficient and accurate technique for determining this property.

Causality and Methodological Integrity

The choice of the capillary method is predicated on its efficiency with small sample volumes and its ability to provide a sharp, observable endpoint. The entire system is self-validating: the continuous stream of bubbles from the capillary definitively indicates that the liquid's vapor pressure has overcome the ambient pressure at that specific temperature. Slow, uniform heating is critical to prevent superheating and to ensure that the thermometer reading accurately reflects the liquid's temperature at the moment of boiling.[7]


Protocol: Boiling Point Determination via the Capillary Method

This protocol outlines the procedure using a standard heating block apparatus.

- Preparation: Place a small amount (a few milliliters) of **3-Ethynylanisole** into a small fusion tube.[7]
- Capillary Insertion: Seal one end of a glass capillary tube by rotating it in a flame. Place the sealed capillary tube, open-end down, into the fusion tube containing the sample.[5][8]

- Apparatus Setup: Insert the fusion tube assembly into a heating block. Place a calibrated thermometer into the block, ensuring the thermometer bulb is level with the sample in the fusion tube.[7][8]
- Heating: Heat the block slowly and steadily. Observe the sample closely.
- Observation: As the temperature approaches the boiling point, a slow stream of bubbles will begin to emerge from the capillary tube.
- Endpoint Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] Record this temperature. For enhanced accuracy, the apparatus can be allowed to cool; the temperature at which the liquid is drawn back into the capillary tube upon cooling is also considered the boiling point.[9]
- Barometric Pressure: For utmost accuracy, record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[5]

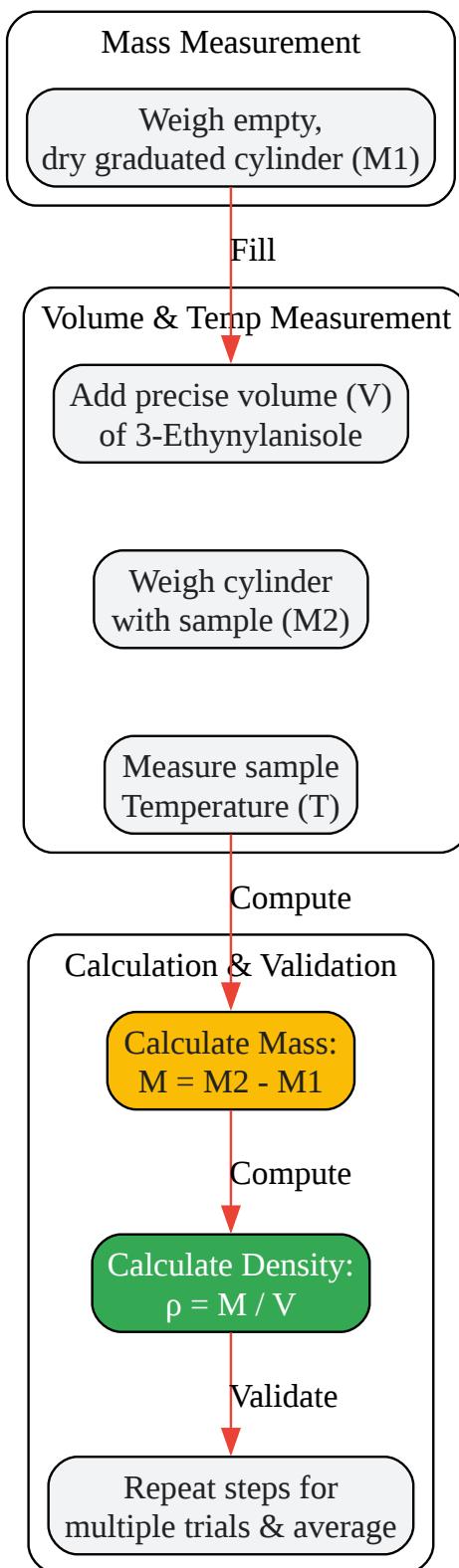
Experimental Workflow: Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit of its volume ($\rho = m/V$).^[10] It is temperature-dependent; therefore, recording the temperature during measurement is crucial for accuracy and reproducibility.^[11] A straightforward and reliable method for determining the density of a liquid involves the gravimetric measurement of a known volume.


Causality and Methodological Integrity

This method's trustworthiness stems from its reliance on two fundamental and highly accurate measurements: mass, determined by an analytical balance, and volume, determined using calibrated glassware (e.g., a graduated cylinder or pycnometer).^{[12][13]} By performing multiple measurements and averaging the results, random errors can be minimized, ensuring a robust and validated final value.^[10]

Protocol: Density Determination via Gravimetry

- Tare Measurement: Place a clean, dry 10 mL or 25 mL graduated cylinder on an analytical balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.^{[10][14]}
- Sample Addition: Carefully add a specific volume of **3-Ethynylanisole** (e.g., 20 mL) to the graduated cylinder. Ensure an accurate volume reading by observing the bottom of the meniscus.^[11]
- Mass Measurement: Place the graduated cylinder with the sample back on the analytical balance and record the mass.^[11]
- Temperature Measurement: Immediately measure and record the temperature of the liquid sample.^[11]
- Calculation: Calculate the density using the formula: Density = Mass / Volume.
- Replication: Repeat the procedure at least two more times, using slightly different volumes if desired, to ensure precision.^[10] Calculate the average density from the trials.

Experimental Workflow: Density Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethynylanisole 96 768-70-7 [sigmaaldrich.com]
- 4. 3-Ethynylanisole 96 768-70-7 [sigmaaldrich.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 12. mt.com [mt.com]
- 13. wjec.co.uk [wjec.co.uk]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [Physical properties of 3-Ethynylanisole (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662057#physical-properties-of-3-ethynylanisole-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com